

D4-Ribavirin: A Technical Overview for Researchers

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Compound of Interest

Compound Name: D4-Ribavirin

Cat. No.: B1669711

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This technical guide provides an in-depth overview of **D4-Ribavirin**, a deoxygenated analogue of the broad-spectrum antiviral agent Ribavirin. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its molecular characteristics, analytical methodologies, and putative mechanism of action.

Core Molecular Data

D4-Ribavirin is a synthetic nucleoside analogue structurally related to Ribavirin, with a key modification in its ribofuranosyl moiety. The confirmed molecular formula and weight are essential for a range of experimental applications, from analytical standard preparation to dosage calculations in preclinical studies.

Property	Value
Molecular Formula	C ₈ H ₁₀ N ₄ O ₃
Molecular Weight	210.19 g/mol
Chemical Name	1-((2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-1,2,4-triazole-3-carboxamide
Synonyms	2',3'-dideoxy-3'-α-hydroxy-ribavirin

Antiviral Activity

D4-Ribavirin has demonstrated antiviral properties. Notably, it has shown in vitro activity against the RNA-containing bunyavirus, Rift Valley Fever virus, with a 50% inhibitory concentration (IC₅₀) of 61 µg/mL.

Experimental Protocols

Synthesis of Deoxygenated Ribavirin Analogues

The synthesis of **D4-Ribavirin** and other deoxygenated analogues has been reported. A key publication by Krishna Upadhyaya, et al., in *Nucleosides and Nucleotides* (1990), describes the transformation of Ribavirin into several deoxy, epoxy, or dideoxy analogues. While the full experimental details from this specific publication are not widely available, the general approach involves chemical modification of the ribose sugar of the parent Ribavirin molecule.

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

While specific protocols for **D4-Ribavirin** are not extensively published, methods for its parent compound, Ribavirin, can be adapted for its quantification in biological matrices. The following is a representative HPLC protocol that can serve as a starting point for method development.

Instrumentation:

- High-Performance Liquid Chromatograph with UV detection.

Chromatographic Conditions:

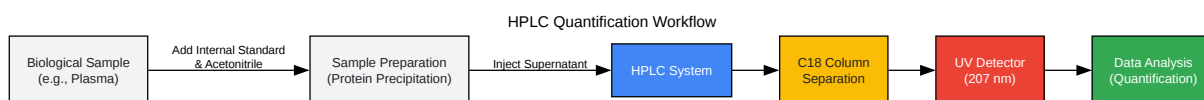
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid) and a polar organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for ideal separation.
- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at approximately 207 nm.
- Injection Volume: 20 μ L.
- Column Temperature: 30 $^{\circ}$ C.

Sample Preparation (from plasma):

- To 500 μ L of plasma, add an internal standard (a structurally similar compound not present in the sample).
- Precipitate proteins by adding 1 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 $^{\circ}$ C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject the reconstituted sample into the HPLC system.

Workflow for HPLC Analysis of **D4-Ribavirin**



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Caption: A generalized workflow for the quantification of **D4-Ribavirin** in biological samples using HPLC.

Putative Mechanism of Action

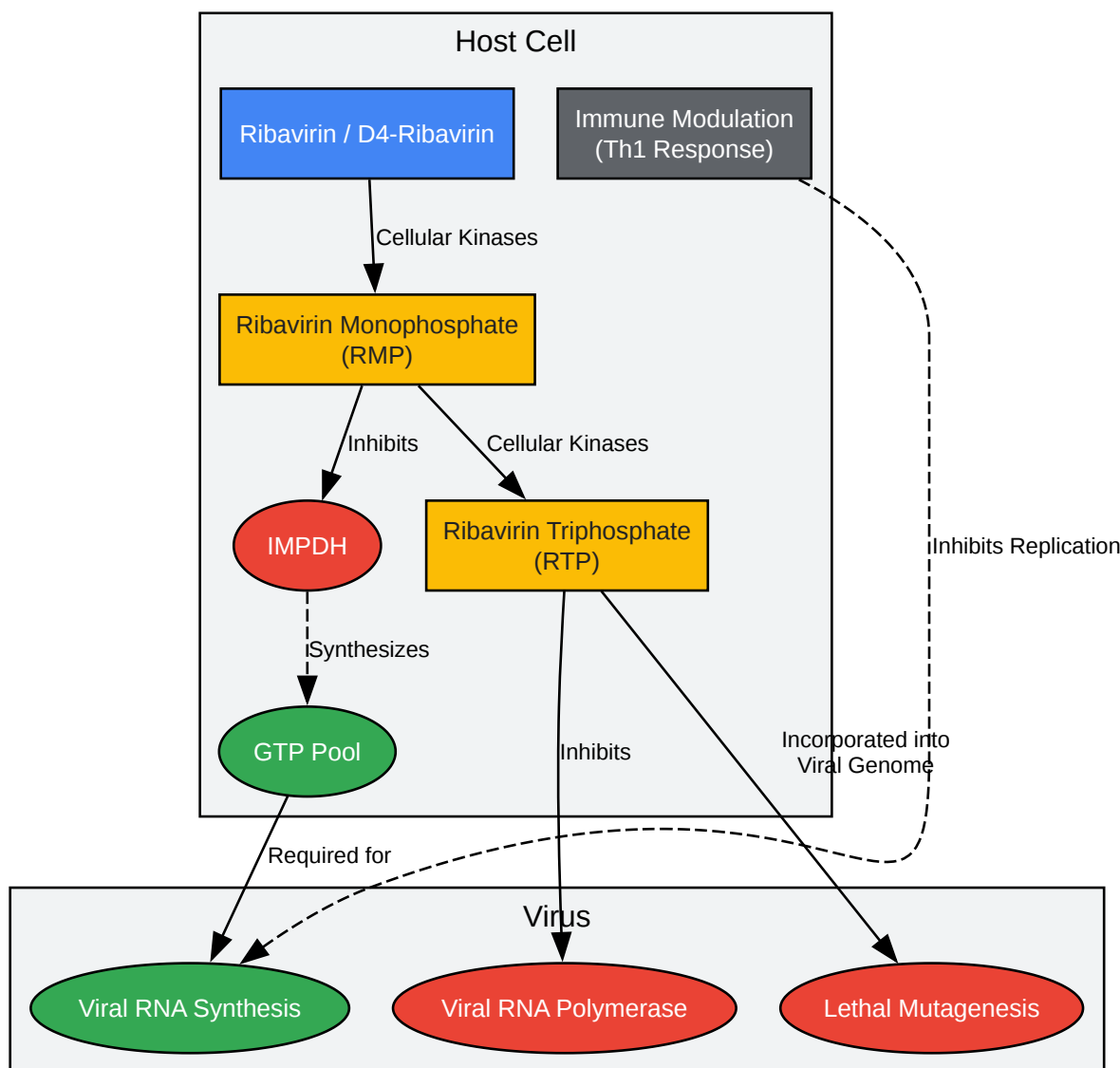
The precise mechanism of action for **D4-Ribavirin** has not been extensively studied. However, as a close analogue of Ribavirin, it is highly probable that it shares a similar multi-faceted

mechanism of antiviral activity. The primary proposed mechanisms for Ribavirin are:

- **Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH):** Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which acts as a competitive inhibitor of IMPDH. This enzyme is crucial for the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.
- **Direct Inhibition of Viral RNA Polymerase:** The active triphosphate form of Ribavirin (RTP) can act as a substrate analogue for viral RNA-dependent RNA polymerases, leading to the inhibition of viral replication.
- **Induction of Lethal Mutagenesis:** RTP can be incorporated into the viral genome, leading to an increased mutation rate. This can push the virus over an "error catastrophe" threshold, resulting in non-viable viral progeny.
- **Immunomodulation:** Ribavirin has been shown to modulate the host immune response, promoting a Th1-type response which is more effective at clearing viral infections.

Signaling Pathway of Ribavirin's Antiviral Action

Proposed Mechanism of Action for Ribavirin Analogues



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Caption: The multifaceted mechanism of action attributed to Ribavirin, likely shared by **D4-Ribavirin**.

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